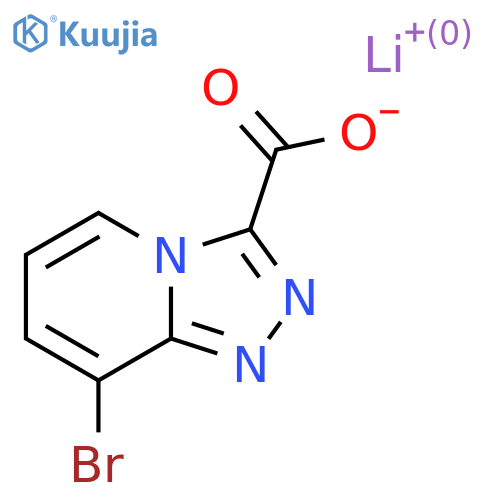Cas no 2229325-70-4 (lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate)

2229325-70-4 structure
商品名:lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate
lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Lithium;8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- AT29735
- LITHIUM 8-BROMO-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3-CARBOXYLATE
- lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate
-
- インチ: 1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
- InChIKey: FDNCOTDYRFZECR-UHFFFAOYSA-M
- ほほえんだ: BrC1=CC=CN2C(C(=O)[O-])=NN=C21.[Li+]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- トポロジー分子極性表面積: 70.3
lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1721842-5.0g |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 5g |
$2360.0 | 2023-05-25 | |
| Enamine | EN300-1721842-0.1g |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 0.1g |
$282.0 | 2023-09-20 | |
| Enamine | EN300-1721842-10.0g |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 10g |
$3500.0 | 2023-05-25 | |
| Chemenu | CM425724-250mg |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95%+ | 250mg |
$397 | 2024-07-18 | |
| Chemenu | CM425724-500mg |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95%+ | 500mg |
$696 | 2024-07-18 | |
| 1PlusChem | 1P01FJ4A-250mg |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 250mg |
$444.00 | 2023-12-18 | |
| Aaron | AR01FJCM-10g |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 10g |
$4051.00 | 2023-12-14 | |
| Aaron | AR01FJCM-500mg |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 500mg |
$420.00 | 2025-02-11 | |
| 1PlusChem | 1P01FJ4A-1g |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 1g |
$832.00 | 2023-12-18 | |
| Aaron | AR01FJCM-100mg |
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
2229325-70-4 | 95% | 100mg |
$413.00 | 2025-04-01 |
lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
2229325-70-4 (lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
